6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Metal-Free Synthesis Strategies : A study by Kvashnin et al. (2018) explores the metal-free protocol for synthesizing novel oxadiazolopyrazines, highlighting a two-step strategy involving triethyl orthoformate and π-excessive arene in the presence of trifluoroacetic acid, relevant to the synthesis of compounds like 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one (Kvashnin, Rusinov, & Charushin, 2018).
Diverse Heterocyclic Synthesis : El‐Dean et al. (2018) discuss the efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines, providing a framework for the creation of diverse heterocyclic compounds, potentially including oxadiazolopyrazines (El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).
X-ray Diffraction Analysis : Research by Yavolovskii and Ivanov (2004) demonstrates the use of X-ray diffraction for confirming the structures of products like oxadiazolopyrazines, crucial for verifying the synthesis of complex compounds (Yavolovskii & Ivanov, 2004).
Biological and Pharmaceutical Applications
Antibacterial Activity : Beebe et al. (2003) report on the antibacterial activity of 5-hydroxy oxadiazolopyrazines, with specific reference to their effectiveness against Haemophilus influenzae, suggesting potential antibacterial applications for related compounds (Beebe, Nilius, Merta, Soni, Bui, Wagner, & Beutel, 2003).
Anticancer Properties : Chavva et al. (2013) investigate the potential anticancer activity of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, suggesting similar compounds could exhibit promising bioactivity against various cancer cell lines (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Antifungal Activity : Nimbalkar et al. (2016) describe the synthesis of oxadiazole derivatives and their evaluation against human pathogenic fungal strains, indicating the potential for these compounds in antifungal applications (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Inhibition of Protoporphyrinogen Oxidase : Matringe et al. (1989) explore the inhibition of protoporphyrinogen oxidase by oxadiazon, highlighting the potential of oxadiazolopyrazines in the context of herbicidal activity and enzyme inhibition (Matringe, Camadro, Labbé, & Scalla, 1989).
Antimicrobial Properties : El-Azab et al. (2018) investigate the antimicrobial activity of oxadiazole and pyrazine derivatives, demonstrating their potential in combating tuberculosis and other microbial infections (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, Armaković, 2018).
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQMHFCVPYYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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